![molecular formula C17H24FN3O B2375781 1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane CAS No. 825607-24-7](/img/structure/B2375781.png)
1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane” is a compound that is a major metabolite of niaparazine, a sedative, hypnotic drug . It is also a precursor involved in the synthesis of a variety of biologically active molecules .
Synthesis Analysis
The synthesis of this compound involves the use of different aryl/alkyl halides and heterocyclic alkyl halides with 1-[bis(4-fluorophenyl)-methyl]piperazine in the presence of powdered potassium carbonate in N,N-dimethylformamide . Another method involves the microbial reduction of 1-(4-fluorophenyl)-4-(1-piperazinyl)butan-1-one .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13FN2 . The molecular weight is 180.22 g/mol . The IUPAC name is 1-(4-fluorophenyl)piperazine .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used as a substrate for microbial reduction . It is also used in the synthesis of N,N-disubstituted piperazine .Scientific Research Applications
Biotransformation and Bioactivation in Drug Molecules
Alicyclic amines like piperazine and azepane are fundamental in drug design, serving as core structures in numerous therapeutic agents. These compounds undergo metabolic transformations, including N-oxidation and oxidative N-dealkylation, crucial for designing stable drug candidates with minimal metabolic liabilities. Understanding these pathways helps in the early discovery stages to mitigate adverse bioactivation events through structural modifications (Bolleddula et al., 2014).
Synthesis of Novel Conazole Analogues
Research into the synthesis of 1,2,4-Triazole derivatives incorporating a piperazine nucleus has led to the development of new analogues with potential antifungal properties. These compounds are synthesized through a series of reactions starting from ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate, showcasing the versatility of piperazine derivatives in creating bioactive molecules with antimicrobial and enzyme inhibitory potentials (Mermer et al., 2018).
Development of Anticancer Agents
The synthesis of mono Mannich bases incorporating piperazines has been explored for their cytotoxic and anticancer properties, as well as their inhibitory effects on human carbonic anhydrase enzymes. This research highlights the therapeutic potential of piperazine derivatives in oncology and enzyme inhibition, providing a foundation for future drug development (Tuğrak et al., 2019).
Asymmetric Synthesis for Novel Beta-Lactams
The asymmetric synthesis of β-lactams annulated with piperazine and 1,4-diazepane has been developed, offering new routes to enantiomerically enriched compounds. These derivatives are valuable for their potential applications in pharmaceuticals, demonstrating the significance of piperazine-based structures in medicinal chemistry (Van Brabandt et al., 2006).
Exploration of Serotonin Receptors
Studies comparing 18F-Mefway with 18F-FCWAY for imaging serotonin 1A receptors in humans underscore the importance of fluorophenylpiperazine derivatives in neuroimaging. These compounds provide insights into receptor distribution and function, contributing to our understanding of neurological disorders and their treatment (Choi et al., 2015).
Safety and Hazards
This compound is toxic if swallowed and causes burns . It is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Safety measures include avoiding contact with eyes and skin, wearing suitable protective clothing, gloves, and eye/face protection, and seeking medical advice immediately in case of accident or if feeling unwell .
Mechanism of Action
Target of Action
It is known that phenylpiperazines, a class of compounds to which this molecule belongs, are entactogenic drugs which direct central serotonin release .
Mode of Action
Based on its structural similarity to other phenylpiperazines, it can be inferred that it might interact with serotonin receptors in the central nervous system, leading to an increase in serotonin release .
Biochemical Pathways
Given its potential interaction with serotonin receptors, it may influence the serotonergic pathways in the brain, which are involved in mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its absorption and bioavailability
Result of Action
Based on its potential interaction with serotonin receptors, it may lead to changes in neuronal signaling and neurotransmitter release, potentially affecting mood and other physiological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane. For instance, its solubility might be affected by the pH of the environment . .
Properties
IUPAC Name |
azepan-1-yl-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O/c18-15-5-7-16(8-6-15)19-11-13-21(14-12-19)17(22)20-9-3-1-2-4-10-20/h5-8H,1-4,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCQWHQYZPEPDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

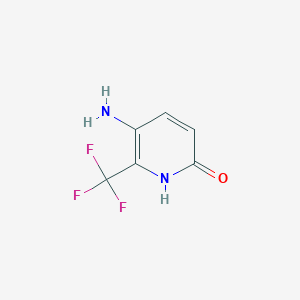
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2375703.png)
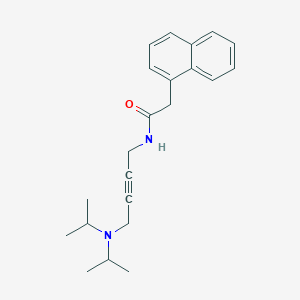
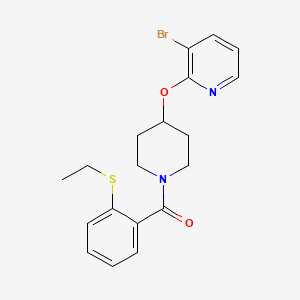
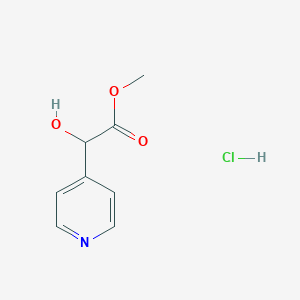
![(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375709.png)
![5H-indeno[1,2-d]pyrimidine](/img/structure/B2375711.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2375713.png)
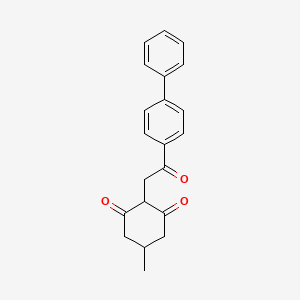
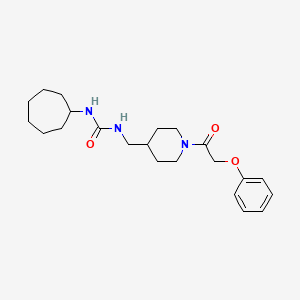
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2375717.png)

![2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2375720.png)
